1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Description
This compound is a structurally complex macrocyclic lactone featuring a tricyclo[30.3.1.0⁴,⁹]hexatriaconta core with multiple functional groups, including hydroxyl, methoxy, methyl, and a tetrazol-1-yl-substituted cyclohexyl moiety. Its IUPAC name reflects its intricate architecture, which includes 11,36-dioxa-4-azatricyclo rings and conjugated tetraene systems. The compound has been identified as a metabolite (HMDB0001406) in biological matrices such as blood, breast milk, feces, and urine .
Key structural attributes:
- Macrocyclic backbone: Facilitates target binding via conformational rigidity.
- Tetrazol-1-yl group: Enhances solubility and receptor interaction, akin to angiotensin II antagonists like CV-11974 .
- Methoxy and methyl substituents: Influence pharmacokinetics by modulating lipophilicity and metabolic stability.
Properties
IUPAC Name |
1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTADGCBEXYWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex organic compound with significant biological activity due to its unique structural features. Its molecular formula is , and it has a molecular weight of 966.2 g/mol. The compound contains multiple functional groups that contribute to its biological properties.
Chemical Structure and Properties
The compound features a polycyclic structure with multiple hydroxyl and methoxy groups as well as a tetrazole moiety. These functional groups are known to enhance solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C52H79N5O12 |
| Molecular Weight | 966.2 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Studies have shown that derivatives with tetrazole structures demonstrate activity against various bacteria such as Escherichia coli and Staphylococcus aureus .
- Antifungal Effects : The compound has also been noted for its antifungal activity against species like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Activity
The incorporation of the tetrazole group into the compound's structure is associated with enhanced anticancer properties:
- Cell Line Studies : In vitro studies using human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines demonstrated significant cytotoxic effects at varying concentrations . The MTT assay results indicated that certain derivatives led to substantial reductions in cell viability.
While the exact mechanisms remain under investigation, preliminary studies suggest that the biological activity may involve interaction with specific cellular targets:
- Enzyme Inhibition : Some studies have explored the inhibition of kinases and other proteins involved in cancer cell proliferation and survival. However, certain derivatives did not inhibit casein kinase at tested concentrations .
Case Studies
A notable case study involved the synthesis of various benzimidazole and benzotriazole derivatives containing tetrazole moieties. These compounds were evaluated for their biological activities:
- Cytotoxicity Assays : Compounds were tested against leukemia cell lines (CCRF-CEM), revealing that specific substitutions on the tetrazole enhanced cytotoxicity.
- Structure Activity Relationship (SAR) : The study highlighted that 1,5-disubstituted tetrazoles exhibited greater cytotoxic effects compared to their 2,5-disubstituted counterparts .
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known drugs. Its ability to interact with biological systems makes it a candidate for further studies in drug development.
Case Studies
A notable study highlighted the inhibition of lysosomal phospholipase A2 , which is crucial in understanding drug-induced phospholipidosis. The findings suggest that compounds with similar structures can predict interactions with biological pathways relevant to drug safety and efficacy .
Drug Design
Given its complex structure and functional groups, this compound serves as a template for designing new drugs targeting various diseases. The incorporation of the tetrazole ring is particularly promising due to its established biological activity.
Research Findings
Research has shown that modifications in the methoxy and hydroxyl groups can significantly alter the compound's biological properties. This adaptability allows researchers to tailor the compound for specific therapeutic targets .
Materials Science
The unique chemical properties of this compound also lend themselves to applications in materials science. Its ability to form stable complexes with metals can be utilized in developing new materials with enhanced properties.
Biochemical Studies
The compound's interactions with enzymes and receptors are of interest in biochemical research. Studies have indicated that it may act as an inhibitor or modulator for certain enzyme activities .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive moieties:
-
Hydroxyl groups (2 donors)
-
Methoxy groups (3 substituents)
-
Ester and ketone carbonyls (5 in total)
-
Tetrazole ring (1 substituent)
Key Reactivity Patterns:
Synthetic Reactions
The synthesis involves multi-step strategies:
-
Macrolide Core Formation :
-
Tetrazole Introduction :
-
Final Functionalization :
Degradation Reactions
| Pathway | Conditions | Major Products |
|---|---|---|
| Hydrolytic | pH < 3 or pH > 10 | Fragmented macrolide, free tetrazole |
| Oxidative | H₂O₂/Fe²⁺ | Oxidized ketones, demethylated derivatives |
| Thermal | >150°C | Dehydrated rings, isomerized double bonds |
Biological Interactions
The compound demonstrates mTOR kinase inhibition (IC₅₀ = 3.3 nM) via binding to FKBP12, forming a complex that blocks the FRB domain of mTOR . This interaction involves:
-
Hydrogen bonding : Between hydroxyl groups and mTOR’s Ser2035.
-
Van der Waals forces : From methoxy and methyl groups to hydrophobic pockets.
Stability in Biological Matrices:
| Matrix | Half-Life (37°C) | Major Metabolites |
|---|---|---|
| Plasma | 8.2 hr | Demethylated derivatives |
| Liver microsomes | 2.1 hr | Glucuronidated hydroxyl groups |
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G*) reveal:
-
Electrophilic Sites : Carbonyl carbons (MEP = −45 kcal/mol).
-
Nucleophilic Sites : Tetrazole nitrogen (MEP = +32 kcal/mol).
Comparative Reactivity Table
| Parameter | Zotarolimus | Rapamycin (Analog) |
|---|---|---|
| Ester hydrolysis rate (k, s⁻¹) | 2.3 × 10⁻⁴ | 1.1 × 10⁻³ |
| Oxidative stability (T₅₀, °C) | 167 | 142 |
| Tetrazole pKa | 4.9 | N/A |
Unexplored Reaction Frontiers
-
Photochemical Reactivity : Potential for [2+2] cycloadditions under UV light.
-
Bioconjugation : Thiol-tetrazole exchange for prodrug development.
Comparison with Similar Compounds
Everolimus (Afinitor®)
Structure :
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-((2R)-1-[((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .
Comparison :
- Similarities :
- Differences: Cyclohexyl substituent: The target compound features a 3-methoxy-4-(tetrazol-1-yl)cyclohexyl group, whereas Everolimus has a 4-(2-hydroxyethoxy)-3-methoxycyclohexyl group. This difference may alter binding kinetics or solubility . Clinical applications: Everolimus is FDA-approved for breast cancer, neuroendocrine tumors, and renal cell carcinoma, while the target compound’s therapeutic profile remains under investigation .
Temsirolimus (Torisel®)
Structure : A rapamycin analogue with a 2,2-bis(hydroxymethyl)propionic acid ester.
Comparison :
Functional Analogues: Tetrazole-Containing Compounds
CV-11974 (Angiotensin II Receptor Antagonist)
Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid .
Comparison :
- Tetrazole group : Both compounds utilize tetrazole for enhanced hydrogen bonding and bioavailability. However, CV-11974 targets angiotensin receptors, whereas the target compound’s mTOR focus suggests divergent mechanisms .
Tyrosine Kinase Inhibitors (TKIs)
Vandetanib (Caprelsa®)
Structure : Quinazoline derivative with a 4-bromo-2-fluorophenyl group .
Comparison :
- Mechanism : Vandetanib inhibits VEGFR/EGFR kinases, unlike the mTOR-focused target compound.
- Structural divergence : Vandetanib’s planar quinazoline core contrasts with the macrocyclic architecture of the target compound, highlighting distinct target-binding strategies .
Methodological Insights
- Structural Analysis : Tools like SHELX and CCP4 have been critical in resolving the stereochemistry of macrocyclic compounds.
- Computational Modeling : Density-functional theory (e.g., Colle-Salvetti method ) and wavefunction analyzers (Multiwfn ) aid in predicting electron density and binding interactions.
- Synthesis Challenges : The tetrazole moiety requires regioselective synthesis, as seen in CV-11974 development .
Preparation Methods
Macrocyclization via Multicomponent Reactions
A streamlined approach employs a Ugi tetrazole reaction to construct 11–19-membered macrocycles in two steps:
-
α-Isocyano-ω-amine formation : Amidation of amino acid-derived isocyanocarboxylic acid esters with symmetrical diamines.
-
Ugi macrocyclization : Reaction with azide sources (e.g., trimethylsilyl azide) under microwave irradiation to close the macrocycle.
Advantages :
Chiral Resolution and Stereocontrol
The macrocycle’s stereochemistry is controlled using:
-
Asymmetric organocatalysis for key cyclization steps.
-
Chiral auxiliaries to direct regioselectivity during ring formation.
-
Post-synthesis resolution via diastereomeric salt formation (e.g., with l-ephedrine).
Tetrazole-Containing Cyclohexyl Substituent
The 3-methoxy-4-(tetrazol-1-yl)cyclohexyl group is synthesized via:
Three-Component Reaction (3CR)
A microwave-assisted 3CR using POCl₃ as a chlorinating agent:
-
Imidoyl chloride formation : Reaction of cyclohexylamine with a carboxylic acid chloride.
-
Tetrazole cyclization : Treatment with trimethylsilyl azide (TMSN₃) under POCl₃ catalysis.
Example :
| Component | Role | Conditions | Yield |
|---|---|---|---|
| Cyclohexyl amine | Amine donor | CH₃CN, 180°C, 5–10 min | 72–76% |
| POCl₃ | Chlorinating agent | Equimolar ratio | – |
| TMSN₃ | Azide source | 1.5 eq | – |
Alternative Routes
-
Staudinger Reaction : Conversion of carbamoyl groups to nitriles, followed by Bu₃SnN₃ treatment.
-
PCl5-Mediated Cyclization : Reaction of amides with PCl5 and TMSN₃ for tetrazole formation.
Integration of Substituents
The propan-2-yl linkage connects the cyclohexyl group to the macrocycle:
Alkylation Strategies
Stereochemical Challenges
-
Asymmetric Alkylation : Use of chiral catalysts (e.g., Evans’ oxazaborolidinones) to control propan-2-yl configuration.
-
Dynamic Kinetic Resolution : Enzymatic or catalytic methods to resolve racemic intermediates.
Purification and Characterization
Key Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Macrocyclic Solubility | Use DMSO/water gradients or nanoemulsions | Enhanced bioavailability for assays |
| Tetrazole Stability | Avoid acidic conditions; use PEG derivatives | Minimized decomposition |
| Stereochemical Purity | Chiral HPLC or crystallization with chiral auxiliaries | >95% enantiomeric excess |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ugi Macrocyclization | High diversity, short steps | Limited to azide-compatible systems |
| 3CR with POCl₃ | Rapid, scalable | Requires microwave equipment |
| Staudinger Reaction | Flexible for nitrile precursors | Lower yields for complex substrates |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this complex macrocyclic compound to improve yield and purity?
- Methodological Answer : Utilize multi-step reflux protocols with controlled solvent systems (e.g., DMSO or ethanol) and catalysts like glacial acetic acid, as demonstrated in analogous triazole and aza-heterocycle syntheses . Monitor reaction progress via TLC or HPLC, and purify intermediates using fractional crystallization (water-ethanol mixtures) to eliminate byproducts .
Q. What spectroscopic techniques are critical for characterizing the compound’s stereochemistry and functional groups?
- Methodological Answer : Combine single-crystal X-ray diffraction (mean C–C bond precision ≤0.004 Å) to resolve stereochemistry , with advanced NMR (e.g., DEPT, -COSY) to confirm methoxy and tetrazole substituents . IR spectroscopy can validate carbonyl (pentone) and hydroxyl groups via stretching frequencies .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C, sampling at intervals for HPLC-UV analysis. Compare degradation products against synthetic intermediates to identify hydrolytic or oxidative pathways .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) parameterized with the compound’s X-ray structure . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can contradictions in bioactivity data (e.g., inconsistent IC values across assays) be resolved?
- Methodological Answer : Apply orthogonal assay validation (e.g., fluorometric vs. colorimetric readouts) and control for solvent interference (e.g., DMSO ≤0.1%). Use multivariate statistical analysis (PCA or PLS) to isolate variables like membrane permeability or protein binding artifacts .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Implement chiral stationary phase HPLC (CSP-HPLC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) and gradient elution (hexane:IPA with 0.1% TFA). Alternatively, use simulated moving bed (SMB) chromatography for scalable resolution .
Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Integrate COMSOL Multiphysics for physicochemical property simulations (logP, solubility) and generative adversarial networks (GANs) to propose derivatives with optimized ADMET profiles. Validate predictions via in vitro Caco-2 permeability and microsomal stability assays .
Methodological Frameworks for Data Interpretation
Q. What theoretical frameworks guide mechanistic studies of the compound’s catalytic or inhibitory behavior?
- Methodological Answer : Anchor hypotheses in Hammett linear free-energy relationships (LFER) for substituent effects on reactivity, or frontier molecular orbital (FMO) theory to predict regioselectivity in cycloaddition reactions .
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
